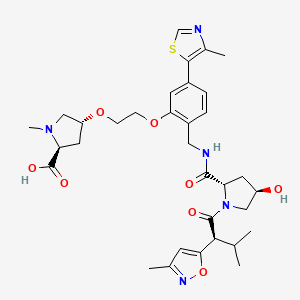
E3 Ligase Ligand-linker Conjugate 57
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 57: is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system. The compound consists of a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of E3 Ligase Ligand-linker Conjugate 57 involves the conjugation of a ligand specific to an E3 ubiquitin ligase with a linker molecule. The synthetic route typically includes:
Ligand Synthesis: The ligand is synthesized through a series of organic reactions, often involving amide bond formation, esterification, and other functional group transformations.
Linker Attachment: The linker is attached to the ligand using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Purification: The final conjugate is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and purification systems to handle large quantities of reagents and products .
Analyse Chemischer Reaktionen
Types of Reactions: : E3 Ligase Ligand-linker Conjugate 57 undergoes various chemical reactions, including:
Substitution Reactions: The linker attachment often involves nucleophilic substitution reactions.
Amide Bond Formation: This is a key step in the synthesis of the ligand and its conjugation with the linker.
Esterification: Used in the synthesis of the ligand
Common Reagents and Conditions
Coupling Reagents: DCC, DIC
Bases: DIPEA
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures
Major Products: : The major product of these reactions is the this compound itself, which is then used in the synthesis of PROTACs .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 57 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Facilitates the targeted degradation of specific proteins, allowing researchers to study the effects of protein depletion on cellular processes.
Medicine: PROTACs synthesized using this compound have potential therapeutic applications, particularly in cancer treatment, by targeting and degrading oncogenic proteins.
Wirkmechanismus
The mechanism of action of E3 Ligase Ligand-linker Conjugate 57 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .
Vergleich Mit ähnlichen Verbindungen
E3 Ligase Ligand-linker Conjugate 57 can be compared with other similar compounds used in the synthesis of PROTACs, such as:
Cereblon Ligand-linker Conjugates: These compounds use cereblon as the E3 ligase and have been widely used in PROTAC development.
von Hippel-Lindau (VHL) Ligand-linker Conjugates: VHL is another commonly used E3 ligase in PROTAC synthesis.
MDM2 Ligand-linker Conjugates: These compounds target the MDM2 E3 ligase
Uniqueness: : this compound is unique in its specific ligand and linker chemistry, which provides distinct advantages in terms of binding affinity, stability, and specificity for the target protein and E3 ligase .
Eigenschaften
Molekularformel |
C33H43N5O8S |
|---|---|
Molekulargewicht |
669.8 g/mol |
IUPAC-Name |
(2S,4R)-4-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C33H43N5O8S/c1-18(2)29(28-10-19(3)36-46-28)32(41)38-15-23(39)12-25(38)31(40)34-14-22-7-6-21(30-20(4)35-17-47-30)11-27(22)45-9-8-44-24-13-26(33(42)43)37(5)16-24/h6-7,10-11,17-18,23-26,29,39H,8-9,12-16H2,1-5H3,(H,34,40)(H,42,43)/t23-,24-,25+,26+,29+/m1/s1 |
InChI-Schlüssel |
VZUHFPQSYRNSMN-ZRJUGLEFSA-N |
Isomerische SMILES |
CC1=NOC(=C1)[C@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCO[C@@H]5C[C@H](N(C5)C)C(=O)O)O |
Kanonische SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCOC5CC(N(C5)C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


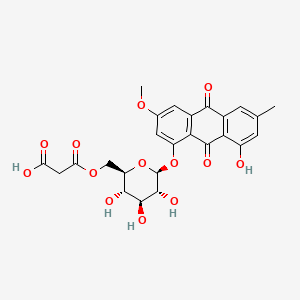
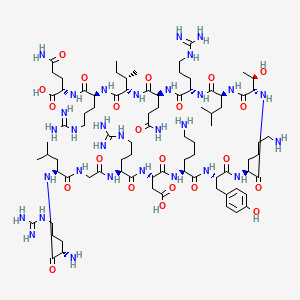


![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
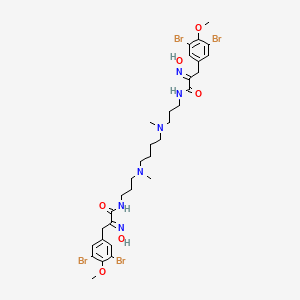
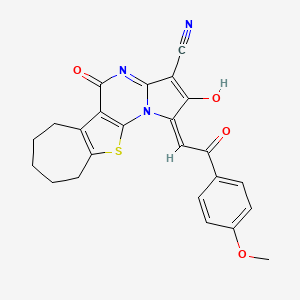
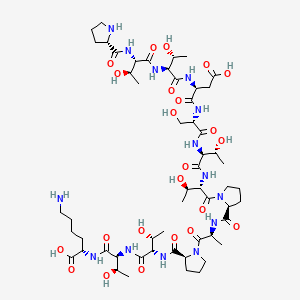
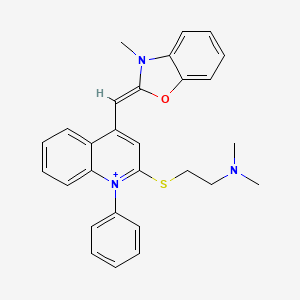
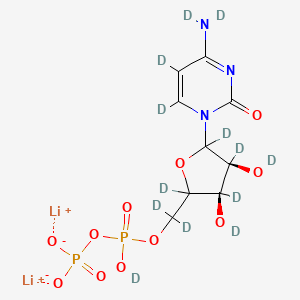
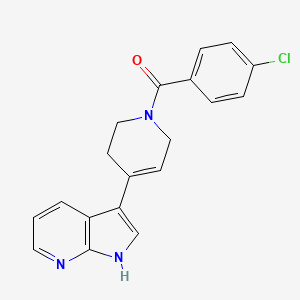
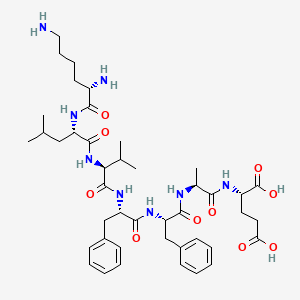
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)

